molecular formula C9H9NO2 B145638 3,4-Dimethoxybenzonitrile CAS No. 2024-83-1

3,4-Dimethoxybenzonitrile

Cat. No. B145638
CAS RN: 2024-83-1
M. Wt: 163.17 g/mol
InChI Key: OSEQIDSFSBWXRE-UHFFFAOYSA-N
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Description

Conformational Changes upon Excitation

The study of conformational changes upon S1←S0 excitation in 4-dimethylaminobenzonitrile (DMABN) and its analogs, including 3-dimethylaminobenzonitrile (3-DMABN), reveals that low-frequency modes can be assigned to motions of the dimethylamino group. The inversion motion of this group and the torsion about the Cipso-N bond are significant in the spectrum. The potential parameters for the twist coordinate of 4-DMABN and DMA are similar in S1, indicating a slight increase in the V2 and V4 terms for 3-DMABN and 4-CF3-DMA .

Excited State Electron Transfer in Clusters

Clusters of 3-DMABN and 4-DMABN with various solvents show that the solvation process has little effect on the DMABN molecule, particularly the -N(CH3)2 moiety. The cluster spectra have both red and blue shifts from their respective bare molecule origins, which are relatively small, suggesting that the excited state electron transfer is not significantly affected by solvation in these cases .

Synthesis of Quinazoline Derivatives

An efficient synthesis protocol for quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles using carbon dioxide and cesium carbonate as a catalyst has been developed. This method has been used to synthesize key intermediates for several drugs, such as Prazosin, Bunazosin, and Doxazosin. The study investigated the influence of bases, solvents, temperature, CO2 pressure, and reaction time on the reaction .

Photoinduced Excited States Analysis

A theoretical study of the singlet and triplet low-lying states of 4-DMABN and its derivatives using density functional theory and ab initio methodologies shows that the existence of methyl groups and amino twisting significantly modify the properties of their excited states. The intersystem crossing process is predicted to be the dominant deactivation channel of the photoexcited 4-DMABN .

Molecular Structure and Properties

Quantum chemical calculations of 3,4-dimethoxybenzonitrile (DMBN) have been carried out to determine its energies, geometrical structure, and vibrational wave numbers. The study includes ab initio Hartree-Fock (HF) and density functional theory (DFT) calculations. The electric dipole moment and the first hyperpolarizability values of DMBN have been computed, and the theoretical FTIR and FT-Raman spectra have been constructed .

By-Product Analysis

The formation of a by-product in the metathesis of 3,4-dimethoxybenzyl chloride with sodium cyanide is reported. The structure of the by-product has been established by various spectroscopic methods and conversion into related compounds. This study provides insight into the side reactions that can occur during the synthesis of nitriles .

Co-Crystal Structure

The co-crystal structure of a 1:19 title compound involving 3,4-dimethoxyphenyl derivatives has been analyzed. The asymmetric unit shows overlapped atoms of the fused-ring system and substituents. The crystal structure is characterized by duplex amine N—H⋯O(methoxy) hydrogen bonds, forming a helical chain structure .

Synthesis Optimization

A one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxyamine hydrochloride has been optimized. The optimal conditions in DMF solvent yield a nitrile with high purity and yield, as determined by HPLC .

Novel Synthesis of Fluorinated Nitrile

A novel synthesis of 3-fluoro-4-methylbenzonitrile using ortho-toluidine as a raw material has been achieved. The process involves nitrification, diazotization, fluorination, and reductive and oxidation reactions, resulting in a product with practical importance for the development of new pesticides .

Intramolecular Hydrogen Bonding

The study of 2,3-bis-(3,4-dimethoxybenzoyl)propionitrile reveals the existence of intramolecular weak hydrogen bonds of the type C-H---O=C in solution. NMR spectroscopy and molecular modeling confirm the secondary structure of the compound, which is required in the synthesis of some isoxazole derivatives .

Scientific Research Applications

Conformational and Vibrational Structure Analysis

3,4-Dimethoxybenzonitrile (34DMBN) has been studied for its conformational, vibrational, and electronic structure. Quantum chemical studies using various methods revealed insights into the structural parameters, energies, thermodynamic properties, vibrational frequencies, and NBO charges of 34DMBN. These studies are crucial for understanding the electron donating and withdrawing effects of the molecule's functional groups on ring parameters (Arjunan, Devi, Remya, & Mohan, 2013).

Molecular Geometry and Vibrational Assignments

Another study focused on the molecular geometry and vibrational wave numbers of 3,4-Dimethoxybenzonitrile (DMBN) through ab initio Hartree-Fock (HF) and density functional theory (DFT) calculations. This research contributes significantly to the understanding of the molecule's geometrical structure and its vibrational behaviors, relevant in various chemical and physical contexts (Jeyavijayan & Arivazhagan, 2011).

Chemical Functionalization Applications

The molecule has been used in chemical functionalization processes. For example, small redox molecules derived from the 3,4-dimethoxybenzenediazonium salt, including the dimethoxybenzene radical, have been grafted onto activated carbon. This process is instrumental in creating modified carbon electrodes with potential applications in electrochemistry and material science (Lebègue, Brousse, Gaubicher, & Cougnon, 2013).

Use as a Protecting Group in Nucleoside Synthesis

The 3,4-dimethoxybenzyl group, derived from 3,4-dimethoxybenzonitrile, has been utilized as a protecting group for nucleosides in oligoribonucleotide synthesis. This application is significant in the field of molecular biology and pharmaceutical chemistry, where precise and protected synthesis of nucleotides is crucial (Takaku, Ito, & Imai, 1986).

Photokinetic Applications

3,4-Dimethoxybenzonitrile has been used in photokinetic studies, particularly in measuring UV intensities from specific light sources. The molecule's photohydrolysis in alkaline media serves as a chemical actinometer, a tool for measuring ultraviolet (UV) intensity. This application is relevant in materials science and photophysical studies (Zhang, Esrom, & Boyd, 1999).

Safety And Hazards

3,4-Dimethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper discusses the use of the 3,4-dimethoxybenzyl group as a solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers . Another paper provides a new look into the conformational, vibrational, and electronic structure analysis of 3,4-dimethoxybenzonitrile .

properties

IUPAC Name

3,4-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEQIDSFSBWXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942354
Record name 3,4-Dimethoxybenzonitrile
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxybenzonitrile

CAS RN

2024-83-1, 23024-83-1
Record name 3,4-Dimethoxybenzonitrile
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Record name Veratronitrile
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Record name 3,4-Dimethoxybenzoic acid nitrile
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Record name 3,4-Dimethoxybenzonitrile
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Record name 3,4-Dimethoxybenzonitrile
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Synthesis routes and methods I

Procedure details

An oven dried screw cap test tube was charged with NaCN (107 mg, 2.184 mmol), dried KI (60 mg, 0.361 mmol, 20 mol %) and CuI (34 mg, 0.210 mmol, 10 mol %), evacuated and backfilled with argon three times. 1-Bromo-3,4-dimethoxybenzene (260 μL, 1.807 mmol), N,N′-dimethylethylenediamine (195 μL, 1.832 mmol) and anhydrous toluene (1.2 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed complete conversion of starting material with formation of the title product (confirmed by GC-MS).
Name
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107 mg
Type
reactant
Reaction Step One
Quantity
260 μL
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Reaction Step Two
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195 μL
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1.2 mL
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34 mg
Type
catalyst
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1 mL
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Reaction Step Four
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Quantity
1 mL
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Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A Schlenk tube was charged with NaCN (204 mg, 4.16 mmol), CuI (66 mg, 0.35 mmol, 10 mol %), and KI (114 mg, 0.687 mmol, 20 mol %), briefly evacuated and backfilled with argon three times. Anhydrous toluene (2.4 mL), N,N′-dimethylethylenediamine (370 μL, 3.48 mmol), and 4-bromoveratrole (500 μL, 3.46 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 24 h. The resulting suspension was allowed to reach room temperature, diluted with 30% aq ammonia (2 mL), and extracted with ethyl acetate (4×4 mL). The combined organic phases were dried over MgSO4, concentrated, and the residue was purified by distillation at reduced pressure (bp 160° C. @ 1 Torr) to provide the desired product as pale yellow solid (500 mg, 91% yield). Mp 60-62° C. (lit. 63.0-63.5° C., See Murahashi, S.-I.; Naota, T.; Nakajima, N. J. Org. Chem. 1986, 51, 898). 1H NMR (400 MHz, CDCl3, J values are reported in Hz, lit. See Murahashi, S.-I.; Naota, T.; Nakajima, N. J. Org. Chem. 1986, 51, 898): δ 7.29 (dd, J=8.3, J=2.0, 1H), 7.08 (d, J=2.0, 1H), 6.91 (d, J=8.3, 1H), 3.94 (s, 3H), 3.91 (s, 3H); 13C NMR (100 MHz, CDCl3): δ 153.2, 149.6, 126.9, 119.7, 114.3, 111.6, 104.3, 56.54, 56.51; IR (neat, cm−1): 2225, 1598, 1583, 1519, 1245, 1158, 1139, 1018, 876, 811, 617. Anal. Calcd. for C9H9NO2: C, 66.25; H, 5.56; N, 8.58. Found: C, 66.02; H, 5.72; N, 8.69.
Name
Quantity
204 mg
Type
reactant
Reaction Step One
Name
Quantity
66 mg
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catalyst
Reaction Step One
Quantity
2.4 mL
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reactant
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Quantity
370 μL
Type
reactant
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Quantity
500 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

3,4-Dimethoxy-benzaldehyde (287 g, 1.73 moles) in ethanol (1 liter) is treated with a solution of hydroxylamine hydrochloride (147 g, 2.12 moles) in water (200 ml) followed by addition of 17N sodium hydroxide (150 ml). The reaction mixture is stirred overnight at room temperature, poured on ice, and solid carbon dioxide is added until the solution is neutral. Extraction with methylene chloride followed by drying and evaporation of the extracts gives an orange oil. Distilled acetic anhydride (410 g, 4.0 moles) is added dropwise to the oil. When the addition is complete, the mixture is heated at reflux for 0.5 hour, poured into water and stirred for 0.5 hour. The reaction mixture is extracted with diethyl ether and the organic extract is dried and evaporated to give an orange oil. The oil is distilled at 135°-140° C/0.5 mm and dissolved in methylene chloride. The solution is washed with 2N sodium hydroxide, dried and evaporated to give the title compound; nmr (CDCl3) δ 3.94 (s, 6H) and 7.2 (m, 3H). EXAMPLE 2
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
1 L
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solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
410 g
Type
reactant
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Quantity
0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxybenzonitrile
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3,4-Dimethoxybenzonitrile
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3,4-Dimethoxybenzonitrile
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Reactant of Route 6
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3,4-Dimethoxybenzonitrile

Citations

For This Compound
169
Citations
P Kuzmič, M Souček - Collection of Czechoslovak chemical …, 1987 - cccc.uochb.cas.cz
Ultraviolet photolysis of 3,4-dimethoxybenzonitrile (Ia) and 3,4-dimethoxyacetophenone (IIa) in the presence of the hydroxide or cyanide anion leads to nucleophilic displacement of …
Number of citations: 8 cccc.uochb.cas.cz
V Arjunan, L Devi, P Remya, S Mohan - Spectrochimica Acta Part A …, 2013 - Elsevier
The FTIR and FT-Raman spectra of 3,4-dimethoxybenzonitrile (34DMBN) have been analysed. Quantum chemical studies were performed with B3LYP method using 6-311++G(d,p), 6-…
Number of citations: 7 www.sciencedirect.com
S Jeyavijayan, M Arivazhagan - Spectrochimica Acta Part A: Molecular and …, 2011 - Elsevier
Quantum chemical calculations of energies, geometrical structure and vibrational wave numbers of 3,4-dimethoxybenzonitrile (DMBN) were carried out by the ab initio Hartree–Fock (HF…
Number of citations: 13 www.sciencedirect.com
AV Velikorodov, OY Poddubnyi… - Russian journal of …, 2010 - Springer
Synthesis of New Spiro Compounds Containing a Carbamate Group Page 1 ISSN 1070-4280, Russian Journal of Organic Chemistry, 2010, Vol. 46, No. 12, pp. 1826–1829. © Pleiades …
Number of citations: 17 link.springer.com
M Lempert-Sréter, K Lempert, J Møller - Journal of the Chemical …, 1984 - pubs.rsc.org
Irradiation of the N-(quinazolin-3-io)thioamidate (10a) in ethanol and butylamine solution furnished, in addition to several other compounds, the 4,4′-biquinazolinyl (12a), the …
Number of citations: 11 pubs.rsc.org
L Eberson, B Helgée - Acta Chem. Scand. B, 1975 - actachemscand.org
The anodic cyanation of di-and trimethoxybenzenes and AT. N-dimethylbenzylamine has been studied in an emulsified system of methylene chloride, tetrabutylammonium sulfate, …
Number of citations: 59 actachemscand.org
L Nezhat - 1992 - search.proquest.com
A series of imidazoline derivatives based on 3-(3, 4-dimethoxyphenyl)-1, 2-propane diamine have been synthesised in high yields by reaction with imidates obtained from 3, 4-…
Number of citations: 0 search.proquest.com
N Holmberg-Douglas, DA Nicewicz - Organic letters, 2019 - ACS Publications
Herein we describe a cation radical-accelerated-nucleophilic aromatic substitution (CRA-S N Ar) of alkoxy arenes utilizing a highly oxidizing acridinium photoredox catalyst and acetone …
Number of citations: 54 pubs.acs.org
JR Hwu, FF Wong, JJ Huang… - The Journal of Organic …, 1997 - ACS Publications
Removal of methyl, benzyl, and methylene groups from alkyl aryl ethers is among the most popular deprotecting methods in organic synthesis. Alkali organoamides NaN(SiMe 3 ) 2 and …
Number of citations: 81 pubs.acs.org
J Zhu, X Li, G Wang, B Li, Z Xu, S Tian, A Hall… - …, 2016 - thieme-connect.com
Substituted 4-alkoxy-2-oxazolines have been synthesized via the reaction of nitriles with beta-hydroxyacetals promoted by trifluoromethanesulfonic acid. The reaction is proposed to be …
Number of citations: 4 www.thieme-connect.com

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